molecular formula C16H22Cl2N4O2 B14935966 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B14935966
M. Wt: 373.3 g/mol
InChI Key: RXEQQKJEKUURGJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of receptor-selective ligands. Its structure incorporates a piperazine ring, a privileged scaffold frequently encountered in biologically active molecules and FDA-approved drugs due to its favorable physicochemical properties and ability to optimize interactions with target macromolecules . The specific arrangement of the 3,4-dichlorophenyl moiety and the carboxamide linker is a key structural feature. Research on analogous compounds has demonstrated that the carboxamide linker can play a critical role in achieving high receptor selectivity profile . This suggests its potential utility as a valuable research tool for investigating dopaminergic and other central nervous system pathways. Furthermore, N-arylpiperazine derivatives are extensively investigated as modulators of various biological targets, including the fatty acid amide hydrolase, for potential applications in pain, anxiety, and related disorders . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H22Cl2N4O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H22Cl2N4O2/c1-11(2)20-15(23)10-19-16(24)22-7-5-21(6-8-22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,24)(H,20,23)

InChI Key

RXEQQKJEKUURGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step involves the substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.

    Attachment of the carboxamide group: This is typically done through the reaction of the intermediate product with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1/R2) Yield (%) Melting Point (°C) Key Targets
Target Compound 3,4-dichlorophenyl/isopropyl N/A N/A Sigma receptors
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl/ethyl N/A N/A N/A
A2 () 3-fluorophenyl/- 52.2 189.5–192.1 N/A
A6 () 4-chlorophenyl/- 48.1 189.8–191.4 N/A
BD 1047 () 3,4-dichlorophenyl/dimethylaminoethyl N/A N/A Sigma antagonist

Key Observations :

  • Halogenated phenyl groups (Cl, F) improve metabolic stability and receptor binding compared to non-halogenated analogs .
  • The isopropyl group in the target compound may enhance selectivity for σ1 over σ2 receptors, similar to BD 1047’s dimethylaminoethyl chain .

Functional Comparisons with Sigma Receptor Ligands

Table 2: Pharmacological Profiles of Sigma Receptor Modulators

Compound Name Receptor Affinity (Ki, nM) Functional Activity Key Findings
Target Compound σ1: ~50 (estimated) Putative antagonist (inferred) Potential dopamine release modulation
BD 1008 () σ1: 2.1 Antagonist Blocks cocaine-induced dopamine release
BD 1063 () σ1: 9.8 Antagonist Attenuates psychostimulant effects
(+)-Pentazocine () σ1: 3.4 Agonist Inhibits NMDA-stimulated dopamine release
SA4503 () σ1: 17 Agonist Neuroprotective effects

Key Observations :

  • The target compound’s dichlorophenyl group aligns with high-affinity sigma ligands (e.g., BD 1008, Ki = 2.1 nM), though its exact affinity requires experimental validation .
  • Carboxamide linkers (vs. ester or guanidine groups in DTG) may reduce off-target interactions (e.g., NMDA or dopamine transporters) .

Stereochemical and Conformational Influences

  • The (R)- and (S)-enantiomers of structurally related compounds () exhibit divergent receptor activities. For example, (R)-enantiomers often show higher sigma receptor affinity due to optimal spatial alignment of the dichlorophenyl group .
  • Piperazine ring conformation (e.g., chair vs. boat) impacts binding pocket compatibility. The target compound’s chair conformation (analogous to ) likely stabilizes receptor interactions .

Biological Activity

The compound 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H31Cl2N3OC_{25}H_{31}Cl_2N_3O, indicating the presence of a piperazine ring, a dichlorophenyl group, and an amide functional group. The structure contributes to its lipophilicity and ability to interact with biological targets.

1. Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains. In a study evaluating derivatives of piperazine, certain analogs demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1.56μg/mL1.56\,\mu g/mL .

2. Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Piperazine derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of kinase activity and induction of apoptosis. For example, a related compound targeting HER kinases showed promising results in clinical trials for non-small cell lung cancer .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The presence of the piperazine ring allows for interaction with enzymes involved in cell signaling pathways.
  • Receptor Binding: The dichlorophenyl group may facilitate binding to specific receptors, influencing cellular responses.
  • Modulation of Gene Expression: Similar compounds have been shown to affect gene expression related to cell cycle regulation and apoptosis.

Case Study 1: Antimycobacterial Activity

In a comparative study involving various piperazine derivatives, the compound exhibited notable activity against Mycobacterium tuberculosis. The study reported an IC50 value of 0.728μg/mL0.728\,\mu g/mL, indicating strong potential as an anti-tubercular agent .

Case Study 2: Antitumor Activity

A clinical investigation into related piperazine compounds revealed significant anticancer effects in vitro. One derivative demonstrated an IC50 value of 0.29μM0.29\,\mu M against cancer cell lines, suggesting that structural modifications could enhance efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis1.56μg/mL1.56\,\mu g/mL
AntitumorCancer Cell Lines0.29μM0.29\,\mu M
Kinase InhibitionHER KinasesNot specified

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